N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based compound featuring a cyclopropanecarboxamide core and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(12-15-13-26-19(20-15)21-18(25)14-6-7-14)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-5,13-14H,6-12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSVYYVRGIVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated aromatic compound.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for neurological and psychological disorders due to its structural similarity to known psychoactive compounds.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and cognition. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, which could explain its potential effects on neurological function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Pharmacological Divergence
- Thiazole Core : Common to all analogs, the thiazole ring contributes to π-π stacking and hydrogen bonding.
- Substituent Variability: 4-Phenylpiperazine (Target Compound): Likely enhances CNS penetration and multi-receptor engagement (e.g., 5-HT1A, D2) . Trifluoromethoxy (Compound 85): Increases lipophilicity and metabolic stability compared to methoxyethoxy groups . p-Tolylamino (CAS 923139-08-6): Simpler structure but lacks piperazine’s capacity for extended hydrogen bonding .
Physicochemical Properties
| Property | Target Compound | Compound 45 | CAS 923139-08-6 |
|---|---|---|---|
| Molecular Weight | ~413 g/mol (estimated) | ~424 g/mol | 315.39 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 4 |
| Key Functional Groups | Piperazine, thiazole | Methylpiperazine | Thiazole, tolyl |
Key Insight : The target compound’s higher hydrogen bond acceptor count (vs. CAS 923139-08-6) may improve solubility but reduce membrane permeability. Its moderate LogP balances CNS penetration and solubility .
Research Implications and Gaps
- Synthetic Optimization : Low yields for methylpiperazine analogs (e.g., 45, 47) suggest the need for improved coupling conditions or alternative protecting groups .
- Pharmacological Profiling: The target compound’s 4-phenylpiperazine group warrants evaluation against serotonin/dopamine receptors, contrasting with methylpiperazine (45) and p-tolylamino (CAS 923139-08-6) analogs.
- Metabolic Stability : Trifluoromethoxy-containing analogs (e.g., 85) demonstrate enhanced stability; similar modifications could benefit the target compound .
Biological Activity
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Cyclopropanecarboxamide Group : This moiety can influence the compound's binding affinity to biological targets.
- Phenylpiperazine Moiety : Known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 366.47 g/mol |
| IUPAC Name | N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The phenylpiperazine moiety suggests potential activity as a serotonin and dopamine receptor modulator, which may lead to effects on mood regulation and cognitive functions. Research indicates that compounds with similar structures often exhibit psychoactive properties, making this compound a candidate for further investigation in treating neurological disorders.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds containing the phenylpiperazine structure can exhibit antidepressant and anxiolytic effects. The ability to modulate serotonin receptors could contribute to these therapeutic effects.
Neuroprotective Properties
Research indicates that thiazole derivatives may possess neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders. The mechanism may involve reducing oxidative stress and inflammation in neuronal cells.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties, possibly through the inhibition of specific enzymes involved in cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
-
Case Study on Neurotransmitter Interaction :
- A study investigated the binding affinity of similar compounds to serotonin receptors, revealing that modifications in the cyclopropane structure could enhance receptor selectivity and potency.
-
In Vivo Studies :
- Animal models treated with derivatives of this compound showed significant reductions in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
-
Anticancer Research :
- In vitro studies demonstrated that related thiazole compounds inhibited the growth of various cancer cell lines, suggesting a need for further exploration of this compound's potential anticancer mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)acetamide | Contains thiazole ring | Acetamide group instead of cyclopropanecarboxamide |
| N-(4-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide | Similar piperazine moiety | Methyl substitution on piperazine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
